Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate

Description

Historical Context and Discovery

The development of this compound can be traced to the broader exploration of indene chemistry and the systematic investigation of ester-functionalized aromatic systems that gained prominence in the mid-20th century. The compound's synthesis methodology draws heavily from established protocols for Claisen condensation reactions, which have been fundamental tools in organic synthesis since their initial development. The synthetic approach typically involves the condensation of indanone with ethyl acetate in the presence of a suitable base, representing an application of classical carbon-carbon bond-forming methodology to the construction of complex heterocyclic systems.

Historical records indicate that similar indene derivatives were first systematically studied in connection with investigations into aromatic compound reactivity and the development of synthetic routes to polycyclic aromatic systems. The specific interest in dihydroindenylidene acetates emerged from the recognition that such compounds could serve as versatile intermediates for the synthesis of biologically active molecules and advanced materials. The Darzens glycidic ester condensation methodology, which has been applied to related indanone systems, provided additional synthetic pathways that contributed to the broader understanding of indene derivative chemistry and established precedents for the current synthetic approaches.

Nomenclature and Classification

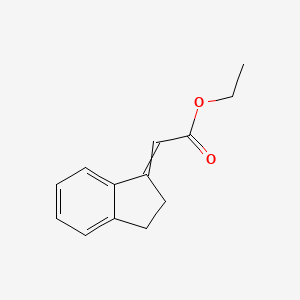

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's structural components through a descriptive naming system that identifies both the indene core and the acetate ester functionality. The compound is also known by the alternative International Union of Pure and Applied Chemistry name ethyl (2E)-2,3-dihydro-1H-inden-1-ylideneethanoate, which specifies the geometric configuration of the double bond within the molecule. This nomenclature system provides clarity regarding the spatial arrangement of functional groups and the stereochemical characteristics that influence the compound's reactivity and properties.

The classification of this compound encompasses multiple categorical frameworks within organic chemistry. From a functional group perspective, it belongs to the α,β-unsaturated ester class, characterized by the presence of a carbon-carbon double bond adjacent to a carbonyl group. The compound also falls within the broader category of indene derivatives, specifically those featuring substitution at the 1-position of the dihydroindene ring system. Additionally, the molecule can be classified as a conjugated system due to the extended π-electron delocalization that spans the indene ring system and the adjacent carbonyl functionality.

Structural Identification and Isomerism

The molecular structure of this compound exhibits several notable features that contribute to its chemical behavior and synthetic utility. The compound possesses a fused bicyclic aromatic system derived from indene, with a saturated five-membered ring fused to a benzene ring. The acetate ester group is connected to this ring system through a carbon-carbon double bond, creating an extended conjugated π-system that influences both the electronic properties and the reactivity patterns of the molecule.

Stereochemical considerations play a crucial role in understanding the structural characteristics of this compound. The presence of the exocyclic double bond creates the possibility for geometric isomerism, with the compound existing in either E or Z configurations depending on the spatial arrangement of substituents around the double bond. Spectroscopic evidence and crystallographic data indicate that the compound typically adopts the E-configuration, as reflected in the systematic name ethyl (2E)-2,3-dihydro-1H-inden-1-ylideneethanoate. This geometric preference can be attributed to steric considerations and electronic factors that favor the observed spatial arrangement.

The structural identification of this compound relies on multiple analytical techniques that provide complementary information about molecular connectivity and spatial arrangement. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with proton nuclear magnetic resonance spectra revealing characteristic signal patterns for the aromatic protons, the methylene protons of the dihydroindene ring, and the ethyl ester group. Carbon nuclear magnetic resonance spectroscopy provides additional confirmation of the molecular framework and enables the identification of quaternary carbon centers and the carbonyl carbon of the ester group.

Physical Properties and Characterization

The physical properties of this compound reflect the compound's molecular structure and provide important information for its handling, storage, and application in synthetic procedures. The compound exhibits a molecular weight of 202.25 grams per mole, positioning it within the range of medium-sized organic molecules that are typically amenable to standard purification and characterization techniques. The density of the compound has been reported as 1.4±0.1 grams per cubic centimeter, indicating a relatively high density consistent with the presence of an aromatic ring system and the ester functionality.

Spectroscopic characterization provides detailed insights into the electronic and vibrational properties of the molecule. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the structure. The carbonyl stretch of the ester group typically appears in the region around 1730 wavenumbers, consistent with α,β-unsaturated ester systems. The aromatic carbon-hydrogen stretching vibrations appear in the expected region above 3000 wavenumbers, while the aliphatic carbon-hydrogen stretches occur at lower frequencies. The presence of the extended conjugated system influences the electronic absorption spectrum, with the compound exhibiting characteristic ultraviolet absorption patterns that reflect the π-electron delocalization.

The compound demonstrates specific solubility characteristics that influence its application in various synthetic procedures and its behavior in different chemical environments. The presence of both polar and nonpolar structural elements creates amphiphilic properties that affect its interactions with different solvents and reaction media. Storage considerations for the compound include protection from light and moisture, with recommended storage temperatures typically maintained at -4°C for short-term storage or -20°C for longer-term preservation.

Properties

IUPAC Name |

ethyl 2-(2,3-dihydroinden-1-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGWQDMTJGWQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694969 | |

| Record name | Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28002-99-5 | |

| Record name | Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Indan-1-one Derivatives with Ethyl Acetate Esters

A common route starts from indan-1-one or substituted indanones, which react with ethyl acetate derivatives or their equivalents to form the target compound by a Knoevenagel-type condensation.

- Typical procedure: Indan-1-one is treated with ethyl acetate or ethyl (oxo)acetate derivatives under basic conditions (e.g., sodium acetate or piperidine) in refluxing ethanol or glacial acetic acid.

- This results in the formation of the ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate through elimination of water and formation of the exocyclic double bond at the 1-position of the indan ring.

Example from literature:

A study reported the reaction of ethyl (3-hydroxy-1H-inden-2-yl)(oxo)acetate with sodium acetate in glacial acetic acid under reflux for 6 hours, yielding related indanone derivatives with exocyclic double bonds.

Cyclization via Enolate Intermediates and Subsequent Esterification

Another approach involves the generation of enolate intermediates from indanone derivatives, which then undergo acylation or esterification.

- The enolate is generated by treatment with a base such as potassium carbonate or sodium hydride.

- Subsequent reaction with ethyl chloroacetate or ethyl bromoacetate introduces the ethyl acetate moiety.

- Acidic or thermal workup promotes cyclization and formation of the indenylidene structure.

This method allows regioselective control and can be adapted for various substituted indanones.

Transition Metal-Catalyzed Coupling and Cyclization

Recent advances include the use of copper or gold catalysts to facilitate regioselective coupling of alkyne or enyne precursors, followed by hydration or cyclization to yield the indenylidene acetate structure.

- For example, copper iodide with potassium carbonate in acetonitrile under nitrogen atmosphere catalyzes coupling of terminal alkynes with appropriate indanone-derived substrates.

- This method offers mild conditions and high regioselectivity, though it requires careful control of reaction parameters.

Comparative Data Table of Preparation Methods

| Method Type | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Indan-1-one + ethyl acetate derivatives | NaOAc or piperidine, reflux EtOH | 70-85 | Simple, well-established | Requires reflux, possible side products |

| Enolate Alkylation and Cyclization | Indanone + ethyl haloacetate | Base (K2CO3), reflux or RT | 65-80 | Regioselective, adaptable | Sensitive to moisture, base strength |

| Metal-Catalyzed Coupling | Indanone derivatives + terminal alkynes | CuI, K2CO3, dry MeCN, N2 atmosphere | 60-90 | Mild, regioselective, versatile | Requires expensive catalysts, inert atmosphere |

Detailed Research Findings

Reaction Conditions and Optimization

- Base selection: Sodium acetate and potassium carbonate are commonly used bases. Sodium acetate in glacial acetic acid favors condensation and cyclization steps, while potassium carbonate in acetonitrile supports coupling reactions.

- Solvent effects: Ethanol and glacial acetic acid are typical solvents for condensation reactions, providing good solubility and promoting proton transfer. Acetonitrile is preferred for metal-catalyzed coupling due to its polarity and inertness.

- Temperature: Reflux temperatures (80–120 °C) are often required to drive the reactions to completion, though some metal-catalyzed methods proceed efficiently at lower temperatures under nitrogen.

Mechanistic Insights

- The Knoevenagel condensation proceeds via deprotonation of the methylene adjacent to the ester, nucleophilic attack on the carbonyl carbon of the indanone, followed by elimination to form the exocyclic double bond.

- In metal-catalyzed methods, the catalyst activates the alkyne or enyne substrate, enabling regioselective addition and subsequent cyclization to form the indenylidene structure.

Purification and Characterization

- Crude products are typically purified by recrystallization from ethanol or ethanol/DMF mixtures.

- Characterization includes IR spectroscopy (noting C=O stretch ~1700 cm⁻¹), ^1H NMR (signals for indane methylene and vinyl protons), and mass spectrometry confirming molecular ion peaks consistent with this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and electrophilic substitution reactions. These reactions are crucial for creating derivatives with potentially enhanced biological activities or altered physical properties.

Pharmacological Research

Research indicates that this compound possesses significant pharmacological properties. It has been investigated for its anti-inflammatory and anticancer activities. Studies have shown that derivatives of this compound exhibit affinity for μ-opioid receptors, suggesting potential applications in pain management and analgesics. Additionally, its structural modifications can alter receptor binding profiles and biological efficacy, making it a candidate for further therapeutic exploration.

Industrial Applications

In industry, this compound is utilized in the production of polymers and advanced materials due to its unique structural properties. Its ability to undergo various chemical reactions makes it valuable for developing new materials with specific characteristics tailored for industrial applications.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in vitro. The compound demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of this compound by modifying the ylidene position. These derivatives were tested for their biological activities, revealing enhanced efficacy against cancer cell lines compared to the parent compound.

Mechanism of Action

The mechanism of action of ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s ester group can undergo hydrolysis, releasing the active indene moiety, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Halogenation : Bromo (39a) and fluoro (37b) substituents enhance lipophilicity and receptor-binding affinity but reduce synthetic yields (9–17%) compared to unsubstituted derivatives .

- Methoxy Groups : Methoxy-substituted derivatives (e.g., 6-OCH₃ in ) improve solubility and are used in CNS-targeting agents like acetylcholinesterase inhibitors .

- Cyano Derivatives: Cyano groups () increase electron-withdrawing effects, making these analogues suitable for optoelectronic applications .

Physicochemical Properties

Biological Activity

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by an ethyl ester functional group and a dihydroindene moiety. Its molecular formula is , and it contains a double bond in the ylidene position, which contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially acting as an inhibitor or modulator of enzymes involved in inflammation.

- Anticancer Potential : Similar compounds have shown anticancer activities, indicating that this compound may also possess such properties. The compound's structural similarity to known anticancer agents supports this hypothesis .

- Analgesic Properties : There is evidence suggesting that this compound may interact with μ-opioid receptors, which are critical in pain management.

The biological effects of this compound are believed to arise from its interactions with various molecular targets:

- Receptor Binding : The compound has shown affinity for specific receptors involved in pain and inflammation.

- Enzyme Modulation : It may inhibit or activate enzymes critical for inflammatory responses and cancer cell proliferation.

Table 1: Summary of Biological Activities

Case Study Insights

A study focusing on the anti-inflammatory properties of similar compounds highlighted the importance of structural modifications in enhancing biological activity. For instance, derivatives with specific functional groups exhibited increased efficacy against inflammatory markers in vitro.

Another investigation into the compound's anticancer potential revealed that derivatives showed varying degrees of cytotoxicity against different cancer cell lines, suggesting that further structural optimization could lead to more potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via condensation reactions between indanone derivatives and ethyl cyanoacetate or malononitrile under acidic or basic conditions. For example, (E)-ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate is prepared using catalytic hydrogenation or organometallic coupling reactions. Key parameters include temperature control (70–100°C), solvent choice (chloroform or toluene), and stoichiometric ratios of reactants (e.g., ammonium acetate as a catalyst). Yields range from 9% to >99%, depending on substrate reactivity and catalyst efficiency .

Q. How is the structural characterization of this compound performed, and what techniques validate its geometry?

- Methodological Answer :

- X-ray crystallography (e.g., SHELX programs) resolves the orthorhombic or triclinic polymorphs, with unit cell parameters (e.g., a = 5.291 Å, b = 17.809 Å, c = 26.622 Å) and space group assignments (P2₁2₁2₁) .

- NMR/IR spectroscopy : Key peaks include δ 7.62–7.23 ppm (aromatic protons), δ 4.23 ppm (ethyl ester), and IR absorption at 1713 cm⁻¹ (C=O stretch) .

- Mass spectrometry confirms the molecular ion peak (e.g., m/z 246.29 for C₁₈H₁₄O) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients (polarity index 0.228 for ethyl acetate) to separate stereoisomers .

- Recrystallization : Ethanol or methanol is used to isolate high-purity crystals, leveraging the compound’s low solubility in cold solvents .

Advanced Research Questions

Q. How can enantioselectivity in hydrogenation reactions of this compound be optimized?

- Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes) achieves >90% enantiomeric excess (ee). For fluorinated derivatives, Pd/C or PtO₂ catalysts under H₂ pressure (1–3 atm) minimize de-fluorination byproducts. Key factors include substrate-to-catalyst ratios (10:1) and solvent polarity (e.g., THF vs. ethyl acetate) .

- Data Contradiction Analysis : Conflicting ee values may arise from competing π-π interactions in the catalyst’s chiral pocket. Computational modeling (e.g., MOE software) predicts steric effects to rationalize selectivity trends .

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO/LUMO gaps (e.g., 4.2 eV) to assess electrophilic/nucleophilic sites .

- Molecular docking : Simulates binding affinities with biological targets (e.g., μ-opioid receptors) using Molinspiration or AutoDock .

- QSPR models : Correlate substituent effects (e.g., cyano groups) with thermodynamic stability (ΔG = −1527 kJ/mol) .

Q. How do polymorphic forms of this compound impact crystallographic data interpretation?

- Methodological Answer : Orthorhombic (P2₁2₁2₁) and triclinic (P1) polymorphs exhibit distinct unit cell volumes (313.5 ų vs. 309.6 ų). Use SHELXL97 for refinement, applying Flack parameter analysis (0.02 uncertainty) to resolve enantiomeric discrepancies. Quasi-enantiomorphs in the asymmetric unit require careful assignment of atomic displacement parameters (ADPs) to avoid misinterpretation .

Q. What are the key challenges in resolving contradictory spectral data for this compound isomers?

- Methodological Answer :

- GC-MS/MS : Differentiates E/Z isomers via retention time shifts and fragmentation patterns (e.g., m/z 187 for cyclized byproducts) .

- Variable-temperature NMR : Identifies dynamic rotational barriers (e.g., ΔG‡ = 75 kJ/mol) in hindered indenylidene systems .

- X-ray anomalous dispersion : Resolves absolute configuration ambiguities using Bijvoet pairs (e.g., 1665 pairs for Flack parameter = 0) .

Key Considerations for Experimental Design

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Rh) under inert atmospheres to prevent oxidation .

- Solvent Polarity : Optimize ethyl acetate/hexane ratios for chromatographic separation based on dipole moments (ethyl acetate: 1.88 D) .

- Crystallization Controls : Slow cooling (0.5°C/min) in ethanol minimizes twinning defects in polymorphic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.